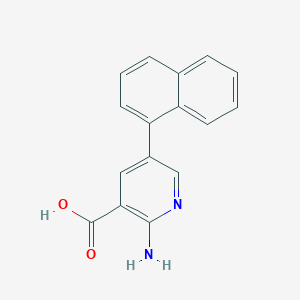

2-Amino-5-(naphthalen-1-yl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-(naphthalen-1-yl)nicotinic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the 2-position and a naphthalene moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(naphthalen-1-yl)nicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates, which can be further modified to introduce the naphthalene moiety .

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-Amino-5-(naphthalen-1-yl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with viral replication.

Comparison with Similar Compounds

2-Amino-5-methylnicotinic acid: Similar structure but with a methyl group instead of a naphthalene moiety.

2-Amino-5-arylazo-6-aryl substituted nicotinates: These compounds share the amino and nicotinic acid core but have different aryl substitutions.

Uniqueness: 2-Amino-5-(naphthalen-1-yl)nicotinic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

2-Amino-5-(naphthalen-1-yl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a naphthalene moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications in treating various conditions such as nicotine dependence and neurodegenerative diseases.

The chemical structure of this compound can be described by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 270.29 g/mol |

| IUPAC Name | 2-Amino-5-(naphthalen-1-yl)pyridine-3-carboxylic acid |

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may function as a noncompetitive antagonist at the α4β2-nAChR subtype, which is implicated in the modulation of dopamine (DA) and norepinephrine (NE) release. This interaction suggests potential applications in managing nicotine addiction and related disorders .

Neurotransmitter Modulation

Studies have shown that this compound can inhibit the uptake of key neurotransmitters such as dopamine and norepinephrine. For instance, it has been reported to exhibit higher potency than some known standards in inhibiting dopamine uptake, making it a candidate for further exploration in treating conditions like depression and anxiety related to nicotine withdrawal .

Antinociceptive Effects

In animal models, this compound demonstrated significant antinociceptive properties, particularly in assays measuring pain response such as the tail-flick test. Its ability to antagonize nicotine-induced analgesia suggests a complex role in pain modulation and potential therapeutic benefits in pain management strategies .

Case Studies

Several studies have investigated the pharmacological profile of this compound:

- Study on Dopaminergic Activity : A study highlighted that this compound showed a significant decrease in locomotor activity in mice, indicating its influence on dopaminergic pathways. The results suggest that it could serve as an effective agent for modulating behaviors associated with dopamine release .

- Antidepressant Potential : Another investigation focused on the antidepressant-like effects of this compound in rodent models. The findings indicated that it could reduce symptoms of depression comparable to established antidepressants, supporting its potential role in psychiatric treatment .

- Impact on Inflammation : While primarily focused on its neuropharmacological effects, some evidence suggests that derivatives of nicotinic acids may also influence inflammatory markers, which could be relevant for conditions where inflammation plays a significant role .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nicotinic acid derivatives:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | nAChR antagonist; DA/NE uptake inhibition | Antinociceptive; antidepressant-like |

| Bupropion | DA/NE reuptake inhibitor; nAChR antagonist | Smoking cessation; antidepressant |

| Niacin | Lipid-modifying; anti-inflammatory properties | Reduces CRP; influences adipokines |

Properties

IUPAC Name |

2-amino-5-naphthalen-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-15-14(16(19)20)8-11(9-18-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H2,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZYLELNJBWVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(N=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.